![molecular formula C20H17FN4O2S B2919535 N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251705-03-9](/img/structure/B2919535.png)

N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

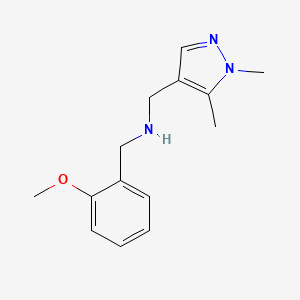

“N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . These compounds have been studied for their potential as antimalarial agents . They have also been investigated for their antibacterial activities .

Synthesis Analysis

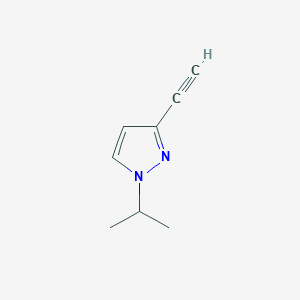

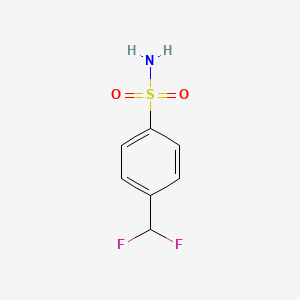

The synthesis of similar compounds involves the use of a conformational restriction strategy . A specific procedure involved the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 3-methylbenzyl chloride, yielding the desired compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyridine core, which is isoelectronic with that of purines . This core is substituted with a 3-fluorophenyl group and a 3-methylbenzyl group .Wissenschaftliche Forschungsanwendungen

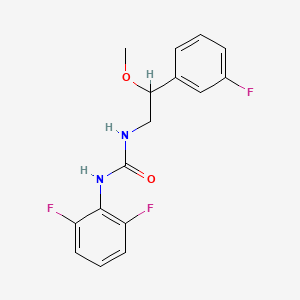

Herbicidal Activity

Research has highlighted the potential use of [1,2,4]triazolo[4,3-a]pyridine derivatives as herbicides. These compounds, including variants like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests that the triazolopyridine sulfonamide class of chemicals, to which N6-(3-fluorophenyl)-N6-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide belongs, could be effective in controlling weed growth in agricultural settings (Moran, 2003).

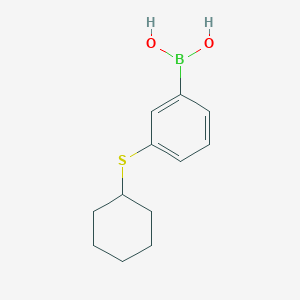

Antifungal and Insecticidal Activities

A series of sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, similar in structure to the chemical , was synthesized and characterized. Some of these derivatives displayed good antifungal activities and insecticidal activity against various pests, indicating the potential for these compounds to be developed into new pesticides (Xu et al., 2017).

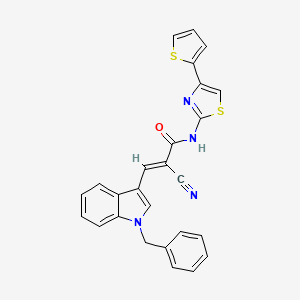

Anticancer Properties

Modifications of [1,2,4]triazolo[1,5-a]pyridin derivatives have been explored for their anticancer effects. Replacing certain functional groups in these compounds has led to derivatives with potent antiproliferative activities against human cancer cell lines, suggesting a route for the development of new anticancer agents (Wang et al., 2015).

Antibacterial and Antifungal Activities

Newly synthesized [1,2,4]triazolo[1,5-a]pyridine derivatives have shown significant biological activity against various microorganisms, indicating their potential as antimicrobial agents. These findings suggest the broader applicability of triazolopyridine sulfonamides in developing new antimicrobial treatments (Suresh et al., 2016).

Antimalarial Agents

Exploratory research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment has identified compounds with good in vitro antimalarial activity. This positions the chemical class as a promising starting point for future antimalarial drug discovery programs, highlighting the potential therapeutic applications beyond its current known uses (Karpina et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum . Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hinders parasitic growth .

Mode of Action

The compound interacts with its target, falcipain-2, by binding to it and inhibiting its activity . This inhibition disrupts the normal functioning of the malaria parasite, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involving the degradation of haemoglobin by the malaria parasite . By inhibiting falcipain-2, the compound prevents the parasite from obtaining the necessary nutrients from haemoglobin, thus disrupting its life cycle .

Pharmacokinetics

It’s known that the compound has a density of 16±01 g/cm3 and a boiling point of 6230±650 °C at 760 mmHg .

Result of Action

The result of the compound’s action is the disruption of the malaria parasite’s life cycle, leading to its death . This is achieved by inhibiting the activity of falcipain-2, preventing the parasite from obtaining necessary nutrients from haemoglobin .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a specific boiling point . Additionally, the compound’s efficacy might be influenced by the pH of the environment, as this can affect the compound’s interaction with its target.

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYBDPVCMFMOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)

![Methyl 3-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2919455.png)

![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)

![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)

![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)

![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)